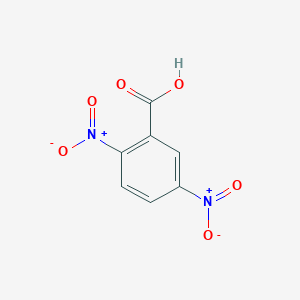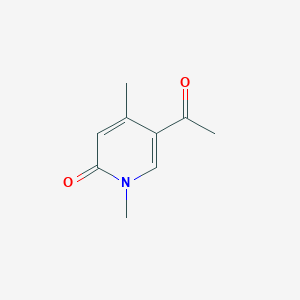![molecular formula C11H9F3N2O B146441 2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide CAS No. 179637-55-9](/img/structure/B146441.png)
2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide is a chemical compound with the molecular formula C11H9F3N2O and a molecular weight of 242.2 . It is also known as Leflunomide EP Impurity H . It is used to prepare aminothiophene carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers . It is also used to synthesize (1,2,3-triazol-4-yl)benzenamines as inhibitors against VEGF receptors 1 and 2 .
Molecular Structure Analysis
The molecular structure of 2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide is represented by the linear formula C11H9F3N2O . The InChI code for this compound is 1S/C11H9F3N2O/c12-11(13,14)9-3-1-8(2-4-9)7-16-10(17)5-6-15/h1-4H,5,7H2,(H,16,17) .Physical And Chemical Properties Analysis
2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide is a solid at room temperature . It has a molecular weight of 242.2 and a molecular formula of C11H9F3N2O . The compound has a melting point of 125 - 127°C .Scientific Research Applications
Synthesis and Chemical Characterization
2-Cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide and its derivatives have been extensively studied for their synthesis and chemical characterization. For example, Yang Man-li (2008) explored the synthesis of novel compounds using 3-fluoro-4-cyanophenol as a primary compound, leading to the creation of various substituted phenyl acetamides with potential applications in chemical research and industry (Yang Man-li, 2008).
Applications in Analytical Chemistry
The compound has also been used in the field of analytical chemistry. R. Lu and R. Giese (2000) synthesized a versatile aminoacetamide electrophore reagent, AMACE1, starting from N-tritylglycine. This reagent demonstrated significant utility in trace organic analysis, highlighting the compound's potential in analytical applications (R. Lu & R. Giese, 2000).
Photoreactions in Different Solvents
The study of photoreactions of compounds like flutamide, which shares a similar structural motif, in different solvents has been conducted. Y. Watanabe, S. Fukuyoshi, and A. Oda (2015) found that flutamide undergoes distinct photoreactions in acetonitrile and 2-propanol, which could have implications for the photostability and photochemical behavior of related compounds (Y. Watanabe et al., 2015).
Synthesis of Heterocycles
The synthesis of heterocyclic compounds using 2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide derivatives has been explored for their potential antimicrobial properties. For instance, E. Darwish, Khalid A. Atia, and A. Farag (2014) utilized similar compounds for synthesizing a variety of heterocycles, indicating the compound's usefulness in pharmaceutical and medicinal chemistry (E. Darwish et al., 2014).
Metabolism and Toxicity Studies
Studies on the metabolism and potential toxicity of structurally related compounds like flutamide have been conducted. For example, R. Goda et al. (2006) investigated the metabolism of flutamide and the formation of reactive toxic metabolites, providing insights into the metabolic pathways and potential toxicological implications of similar compounds (R. Goda et al., 2006).
Crystal Structure and Molecular Studies
Molecular structural studies and crystallography of related compounds have been conducted to understand their stability and noncovalent interactions. M. Gouda et al. (2022) focused on a compound with a similar structural motif, highlighting the importance of these studies in understanding the physical and chemical properties of these molecules (M. Gouda et al., 2022).
Safety And Hazards
The compound is classified under GHS07 and carries a warning signal word . The hazard statements associated with it are H302, H312, and H332 , indicating that it can be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-7-6-8(16-10(17)4-5-15)2-3-9(7)11(12,13)14/h2-3,6H,4H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFNEMGXZIMTSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



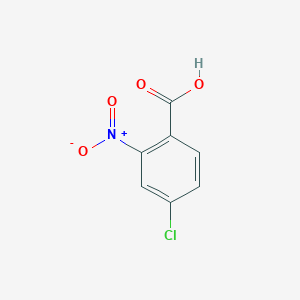
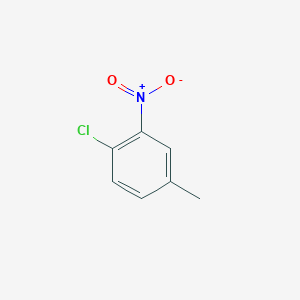
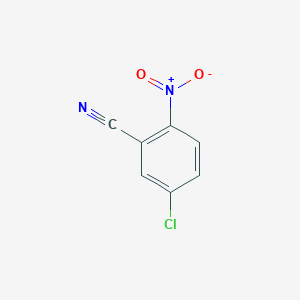

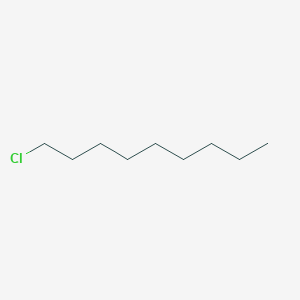
![(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B146370.png)
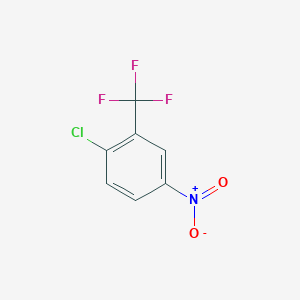
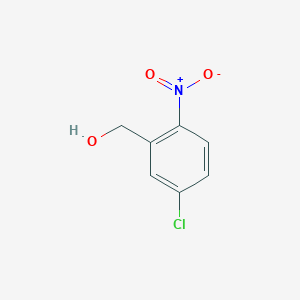
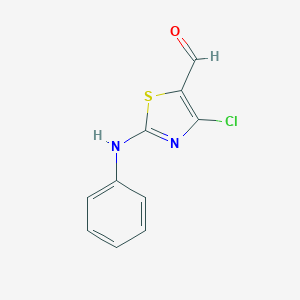
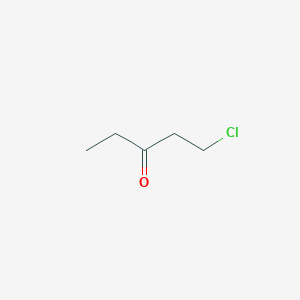
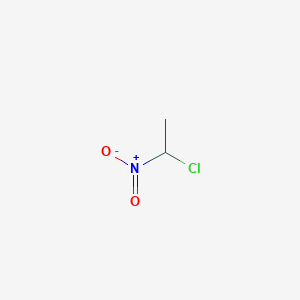
![2-[3-[[3-(2-Hydroxy-5-methylphenyl)-3-phenylpropyl]-propan-2-ylamino]-1-phenylpropyl]-4-methylphenol](/img/structure/B146383.png)
